molecular formula C11H12N4O2S B11501569 4-amino-6-(4-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

4-amino-6-(4-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B11501569
M. Wt: 264.31 g/mol
InChI Key: QLZDNQGMVXBSOY-UHFFFAOYSA-N
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Description

4-amino-6-(4-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group, a methoxybenzyl group, and a thioxo group attached to a triazine ring

Preparation Methods

The synthesis of 4-amino-6-(4-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzylamine and thiourea.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

4-amino-6-(4-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and methoxybenzyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazine derivatives.

Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-6-(4-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific diseases.

Mechanism of Action

The mechanism of action of 4-amino-6-(4-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-amino-6-(4-methoxybenzyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:

    2-methyl-4-amino-6-methoxy-s-triazine: This compound shares a similar triazine core but differs in the substituents attached to the ring.

    4-amino-6-methoxypyrimidine: Another heterocyclic compound with a similar structure but different functional groups.

    Pyrimido[4,5-d]pyrimidines: These compounds have a bicyclic structure with two fused pyrimidine rings, offering different chemical and biological properties.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-amino-6-[(4-methoxyphenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O2S/c1-17-8-4-2-7(3-5-8)6-9-10(16)15(12)11(18)14-13-9/h2-5H,6,12H2,1H3,(H,14,18)

InChI Key

QLZDNQGMVXBSOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)N(C2=O)N

solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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